Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Overview
Description
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . It is known for its unique structure, which includes a dioxolane ring and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the use of dimethyldichlorosilane as a dehydrating agent in the condensation of acetone with ethylene glycol .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the condensation reactions are carried out under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like alkoxides and amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Catalysis: As a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in a wide range of reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-O-isopropylidene-L-tartrate
- Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- 4,5-Dimethyl-1,3-dioxol-2-one
Uniqueness
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific dioxolane ring structure and the presence of two ester groups, which provide it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOUYVVWUTPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920278 | |
Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90613-41-5 | |
Record name | NSC254137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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